(2,3,4,5,6-Pentachlorophenyl)methanethiol
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Overview
Description
(2,3,4,5,6-Pentachlorophenyl)methanethiol is an organochlorine compound with the molecular formula C7H3Cl5S and a molecular weight of 296.4287 g/mol . It is characterized by the presence of five chlorine atoms attached to a benzene ring and a methanethiol group. This compound is known for its high stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanethiol typically involves the chlorination of phenylmethanethiol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the phenyl ring .
Industrial production methods for this compound may involve the use of continuous flow reactors to achieve high yields and purity. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
(2,3,4,5,6-Pentachlorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form the corresponding sulfonic acid or sulfoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)methanethiol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and the induction of oxidative stress .
Comparison with Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanethiol is similar to other organochlorine compounds such as pentachlorophenol and hexachlorobenzene. it is unique in its combination of a methanethiol group with a highly chlorinated benzene ring. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
Similar Compounds
Pentachlorophenol: Used as a pesticide and disinfectant.
Hexachlorobenzene: Used as a fungicide and in the production of other chemicals.
Properties
CAS No. |
7139-87-9 |
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Molecular Formula |
C7H3Cl5S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methanethiol |
InChI |
InChI=1S/C7H3Cl5S/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI Key |
PMJSBVNTLUFLPL-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S |
Origin of Product |
United States |
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